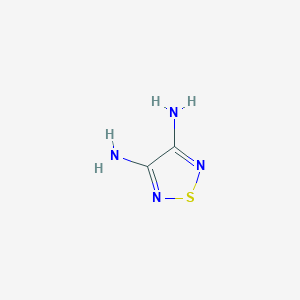

1,2,5-Thiadiazole-3,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

1,2,5-thiadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLXKLUYTPGIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448272 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-36-4 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Key Starting Materials for 1,2,5-Thiadiazole-3,4-Diamine

Introduction

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its planar, aromatic ring system is thermally stable and features two amino groups, making it a versatile synthon for the construction of more complex molecules, including those with potential anticancer and antimicrobial properties[1]. The 1,2,5-thiadiazole nucleus is generally stable in concentrated mineral acids and only moderately sensitive to bases, which is advantageous for its application in various synthetic contexts[1].

The efficient synthesis of 1,2,5-thiadiazole-3,4-diamine is critically dependent on the reliable and scalable preparation of its key precursors. This guide provides an in-depth technical overview of the primary synthetic routes to these essential starting materials, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical considerations necessary for successful synthesis. This document focuses on two predominant pathways: the cyclization of diaminomaleonitrile and the conversion from diaminofurazan precursors.

Chapter 1: The Dicyano Pathway via Diaminomaleonitrile (DAMN)

This route is one of the most direct methods for accessing the 1,2,5-thiadiazole core, proceeding through a dicyano-substituted intermediate. The overall strategy involves the synthesis of diaminomaleonitrile (DAMN), its subsequent cyclization with a sulfur source to form 3,4-dicyano-1,2,5-thiadiazole, and a final hydrolysis step.

Synthetic Workflow Overview

The pathway begins with the tetramerization of hydrogen cyanide to produce DAMN, a pivotal C4 building block. DAMN is then reacted with thionyl chloride, which serves as both a sulfur and an oxidizing agent, to construct the thiadiazole ring. The resulting dicyano intermediate is then hydrolyzed to yield the target diamine.

Caption: Workflow for the Dicyano Pathway to 1,2,5-thiadiazole-3,4-diamine.

Synthesis of 3,4-Dicyano-1,2,5-thiadiazole from DAMN

The conversion of diaminomaleonitrile (DAMN) to 3,4-dicyano-1,2,5-thiadiazole is a key step that avoids the impurities and complexities of older methods involving multi-component reactions with hazardous reagents like hydrocyanic acid and sulfur chlorides[1].

Causality Behind Experimental Choices:

-

Reagent: Thionyl chloride (SOCl₂) is an ideal choice for this transformation. It acts as the sulfur source for the heterocycle and its inherent oxidizing nature facilitates the ring closure and aromatization.

-

Solvent: The reaction is typically performed in an inert solvent to prevent unwanted side reactions with the highly reactive thionyl chloride.

-

Temperature Control: The reaction temperature is carefully controlled, often starting at a moderate temperature (e.g., 40°C) and potentially increasing to reflux to drive the reaction to completion while managing the exothermic nature of the process[1].

Experimental Protocol: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole

This protocol is a representative procedure based on established literature[1].

Materials:

-

Diaminomaleonitrile (DAMN)

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask with reflux condenser and gas outlet (to vent HCl and SO₂)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a fume hood, charge a round-bottom flask with diaminomaleonitrile (DAMN) and the inert solvent.

-

With vigorous stirring, slowly add thionyl chloride (SOCl₂) to the suspension. The addition should be controlled to manage the evolution of gas (HCl).

-

After the addition is complete, heat the reaction mixture to 40°C and maintain for a set period. Gradually increase the temperature to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product isolation typically involves quenching the excess SOCl₂ carefully with water or ice, followed by extraction of the product into an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Further purification can be achieved by techniques such as steam distillation or recrystallization to yield pure 3,4-dicyano-1,2,5-thiadiazole[1].

Note: This synthesis involves corrosive and toxic reagents and byproducts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Chapter 2: The Furazan Pathway via Diaminoglyoxime (DAG)

An alternative strategy involves the synthesis of 3,4-diaminofurazan (also known as 3,4-diamino-1,2,5-oxadiazole, DAF), an energetic material precursor that can conceptually be converted to the desired thiadiazole. This pathway begins with readily available glyoxal.

Synthetic Workflow Overview

The process starts with the reaction of glyoxal with hydroxylamine to form diaminoglyoxime (DAG). DAG is then subjected to a base-mediated dehydrative cyclization to form the furazan ring of DAF. The conversion of DAF to the target thiadiazole, while less commonly documented, represents a logical synthetic transformation involving the exchange of the ring oxygen for sulfur.

Sources

The Synthetic Versatility of 1,2,5-Thiadiazole-3,4-diamine: A Mechanistic Exploration of Core Reactions

Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring system, a planar, thermally stable, and weakly basic aromatic heterocycle, has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its inherent stability to a range of chemical conditions, including concentrated mineral acids, makes it a robust scaffold for the development of novel molecular entities.[1] At the heart of this chemical versatility lies 1,2,5-thiadiazole-3,4-diamine, a key synthetic intermediate whose vicinal amino groups provide a gateway to a diverse array of complex fused heterocyclic systems. The strong electron-withdrawing nature of the thiadiazole ring profoundly influences the reactivity of its substituents, making this diamine an invaluable building block for creating molecules with tailored electronic and biological properties.[1] This guide provides an in-depth technical exploration of the core reaction mechanisms associated with the synthesis and derivatization of 1,2,5-thiadiazole-3,4-diamine, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Scaffold: Mechanistic Pathways to 1,2,5-Thiadiazole-3,4-diamine

The efficient construction of the 1,2,5-thiadiazole-3,4-diamine core is paramount for its application in synthetic campaigns. Several key methodologies have been established, each with its own mechanistic nuances.

From Diaminomaleonitrile: A Cyclization Approach with Thionyl Chloride

A prevalent and efficient route to the 1,2,5-thiadiazole ring system involves the reaction of diaminomaleonitrile (DAMN) with thionyl chloride (SOCl₂). This method is advantageous as it avoids the harsh conditions and impurities associated with older oxidative methods.[1] The reaction proceeds through a proposed intermediate monosulfinylamine.

Proposed Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of one of the amino groups of DAMN on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of hydrogen chloride and a second intramolecular nucleophilic attack by the other amino group, leading to the formation of the thiadiazole ring after subsequent elimination steps.

Caption: Proposed mechanism for the synthesis of the 1,2,5-thiadiazole ring from DAMN.

Experimental Protocol: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole [2]

-

To a suitable reaction vessel, add diaminomaleonitrile (DAMN).

-

Add an excess of thionyl chloride (SOCl₂) (molar ratio of SOCl₂/DAMN between 2:1 and 10:1).

-

Heat the reaction mixture to a temperature between 40 °C and the boiling point of thionyl chloride.

-

Maintain the reaction at this temperature until completion (typically monitored by TLC or GC).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

The crude product can be purified by extraction with a suitable organic solvent (e.g., ethyl ether, methylene chloride, or chloroform) followed by washing with water and crystallization.

The resulting 3,4-dicyano-1,2,5-thiadiazole can then be hydrolyzed to 1,2,5-thiadiazole-3,4-diamine.[1]

From 3,4-Dichloro-1,2,5-thiadiazole: Nucleophilic Aromatic Substitution

Another key synthetic route involves the displacement of the chloro groups from 3,4-dichloro-1,2,5-thiadiazole via nucleophilic aromatic substitution with an amine source, such as ammonia or an ammonia equivalent.[1] The electron-withdrawing nature of the thiadiazole ring facilitates this substitution.

Reaction Mechanism:

The reaction proceeds via a standard addition-elimination mechanism. The nucleophile (ammonia) attacks the electron-deficient carbon atom bearing a chlorine atom, forming a Meisenheimer-like intermediate. The subsequent elimination of the chloride ion restores the aromaticity of the ring. This process occurs sequentially at both the 3 and 4 positions.

Caption: Nucleophilic substitution pathway to 1,2,5-thiadiazole-3,4-diamine.

Part 2: Derivatization Reactions: Building Complexity from the Diamine Core

The true synthetic power of 1,2,5-thiadiazole-3,4-diamine is realized in its derivatization reactions, particularly in the construction of fused heterocyclic systems. The vicinal diamine functionality is primed for cyclocondensation reactions with 1,2-dicarbonyl compounds and their equivalents.

Cyclocondensation with Glyoxal: Formation of[1][4][5]Thiadiazolo[3,4-b]pyrazines

A classic and highly efficient reaction is the cyclocondensation of 1,2,5-thiadiazole-3,4-diamine with aqueous glyoxal to form[1][3][4]thiadiazolo[3,4-b]pyrazine.[1] Theoretical studies suggest the formation of a stable dihydroxy intermediate prior to dehydration.[5]

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of glyoxal. This is followed by a second intramolecular nucleophilic attack from the adjacent amino group onto the other carbonyl carbon, leading to the formation of a dihydroxy-tetrahydro-thiadiazolopyrazine intermediate. Subsequent acid- or base-catalyzed dehydration yields the final aromatic fused system.

Caption: Mechanism of[1][3][4]thiadiazolo[3,4-b]pyrazine formation.

Cyclocondensation with Oxalic Acid/Oxalyl Chloride: Synthesis of[1][4][5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

The reaction of 1,2,5-thiadiazole-3,4-diamine with oxalic acid or its more reactive derivative, oxalyl chloride, provides a direct route to[1][3][4]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a key precursor for further functionalization.[6][7]

Reaction Conditions and Yields:

| Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Oxalic Acid | dil. HCl | 3 | 12 | [8] |

| Oxalic Acid | dil. HCl | 6 | 51 | [8] |

| Oxalyl Chloride | glacial AcOH | 5 | 72 | [6][8] |

Experimental Protocol: Synthesis of[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione [6]

-

In a reaction flask, suspend 1,2,5-thiadiazole-3,4-diamine in glacial acetic acid.

-

Add oxalyl chloride dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Add water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the desired product.

Proposed Reaction Mechanism:

The mechanism involves the sequential acylation of the amino groups by oxalyl chloride, followed by intramolecular cyclization and elimination of two molecules of HCl to afford the dione product.

Caption: Proposed mechanism for the formation of the thiadiazolopyrazinedione.

Conclusion

1,2,5-Thiadiazole-3,4-diamine stands as a cornerstone in the synthesis of advanced heterocyclic systems. A thorough understanding of the reaction mechanisms governing its synthesis and derivatization is crucial for the rational design of novel compounds with potential applications in medicine and materials science. The cyclocondensation reactions of the vicinal diamine functionality, in particular, offer a reliable and versatile strategy for the construction of fused ring systems, paving the way for the exploration of new chemical space. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers seeking to harness the synthetic potential of this important heterocyclic building block.

References

-

Komin, A. P., & Carmack, M. (1976). The chemistry of 1,2,5‐thiadiazoles V. Synthesis of 3,4‐diamino‐1,2,5‐thiadiazole and[1][3][4] thiadiazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry, 13(1), 13–22. (URL: [Link])

-

Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2020).[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(4), M1157. (URL: [Link])

-

Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2020).[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(4), M1157. (URL: [Link])

-

Synthesis of[1][3][4]thiadiazolo [3,4-b]pyrazine-5,6(4H,7H)-dione 1(1a) from 1,2,5-thiadiazole-3,4-diamine 2. - ResearchGate. (URL: [Link])

-

Gao, H., Fried, N., & Smith, M. B. (2012). A re-examination of the reaction of 3,4-diamino[1][3][4]oxadiazole with glyoxal. Tetrahedron Letters, 53(27), 3464-3466. (URL: [Link])

-

Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2020).[1][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. - ResearchGate. (URL: [Link])

- Process for preparing 1,2,5-thiadiazoles. (URL: )

-

Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. - PMC. (URL: [Link])

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. - PMC. (URL: [Link])

-

A Re-Examination of the Reaction of 3,4-Diamino[1][3][4]oxadiazole with Glyoxal. - ResearchGate. (URL: [Link])

-

Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (URL: [Link])

- Process for preparing 1,2,5-thiadiazoles. (URL: )

-

Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. - PMC. (URL: [Link])

- Process for preparing 3,4-dicyano-1,2,5-thiadiazole. (URL: )

-

Reaction of 1,2,5-thiadiazole-3,4-diamine 2 and oxalic acid or oxalyl chloride. - ResearchGate. (URL: [Link])

Sources

- 1. sci-hub.se [sci-hub.se]

- 2. US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "A Re-Examination of the Reaction of 3,4-Diamino[1,2,5]oxadiazole with " by Rodney L. Willer, Robson F. Storey et al. [aquila.usm.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"physical and chemical properties of 1,2,5-thiadiazole-3,4-diamine"

An In-depth Technical Guide to 1,2,5-Thiadiazole-3,4-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,2,5-thiadiazole-3,4-diamine (CAS No: 55904-36-4), a pivotal heterocyclic compound in modern chemical synthesis. We will delve into its core physical and chemical properties, supported by spectral analysis, and explore its reactivity profile. Furthermore, this document outlines a validated synthetic protocol and discusses its significant applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile building block.

Introduction: The Strategic Importance of 1,2,5-Thiadiazole-3,4-diamine

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound featuring a five-membered 1,2,5-thiadiazole ring system with amino groups substituted at the 3- and 4-positions.[1] This planar, thermally stable, and weakly basic aromatic ring system serves as a critical synthon, or building block, in a variety of chemical syntheses.[1] The inherent stability of the 1,2,5-thiadiazole nucleus, which is generally resistant to concentrated mineral acids and only slightly sensitive to bases, enhances its utility under diverse reaction conditions.[1]

The strategic value of this molecule lies in the interplay between the electron-withdrawing nature of the thiadiazole ring and the nucleophilic character of the two adjacent amino groups.[1] This electronic arrangement makes it a prized precursor for constructing more complex fused heterocyclic systems and for developing novel bioactive molecules and advanced materials.[1][2]

Core Physicochemical Properties

The fundamental physical and chemical properties of 1,2,5-thiadiazole-3,4-diamine are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 55904-36-4 | [1][3] |

| Molecular Formula | C₂H₄N₄S | [3] |

| Molecular Weight | 116.15 g/mol | [1][3] |

| InChIKey | IPLXKLUYTPGIPL-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1(=NSN=C1N)N | [3] |

| Appearance | Data not consistently available | |

| Topological Polar Surface Area | 106 Ų | [3][4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Stability | Thermally stable; stable in concentrated mineral acids | [1] |

Structural Elucidation and Spectral Characteristics

The unique arrangement of atoms in 1,2,5-thiadiazole-3,4-diamine gives rise to a distinct spectral fingerprint, which is essential for its identification and characterization.

Molecular Structure

The molecule consists of a planar, five-membered aromatic ring containing one sulfur and two nitrogen atoms. The two amino groups are positioned on the carbon atoms of the ring. The strong electron-withdrawing properties of the 1,2,5-thiadiazole ring significantly influence the chemical behavior of these amino substituents, making them key sites for further chemical modification.[1]

Spectral Data

-

Mass Spectrometry (MS): Mass spectral data is available for 1,2,5-thiadiazole-3,4-diamine, which is crucial for confirming its molecular weight and fragmentation pattern.[5] The monoisotopic mass is 116.01566732 Da.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra are not provided in the search results, ¹H NMR spectroscopy would be expected to show a signal for the amine protons. The chemical shift of these protons would be influenced by the solvent and concentration. ¹³C NMR would show distinct signals for the two carbon atoms within the thiadiazole ring, with their chemical shifts influenced by the attached amino groups and the heterocyclic nature of the ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present. Key expected absorptions would include N-H stretching vibrations for the primary amine groups, typically in the range of 3100-3500 cm⁻¹, and C=N stretching vibrations characteristic of the thiadiazole ring.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 1,2,5-thiadiazole-3,4-diamine is dominated by the two primary amino groups, which serve as versatile handles for synthetic transformations.[1]

Key Chemical Reactions

-

Condensation Reactions: This is the most prominent reaction type for this compound. The diamine can react with a variety of carbonyl compounds (aldehydes, ketones, etc.) and other electrophiles to form fused heterocyclic systems. This is a cornerstone of its utility in building complex molecular architectures.[1]

-

Substitution Reactions: The hydrogen atoms of the amino groups can be substituted, for instance, by alkyl halides or acid chlorides, allowing for the introduction of diverse functional groups.[1]

-

Oxidation and Reduction: The molecule can undergo oxidation and reduction reactions, although specific conditions and products depend on the reagents used.[1]

The choice of reaction pathway is dictated by the goal of the synthesis. For creating larger, rigid heterocyclic structures, condensation is the preferred route. For modulating properties like solubility or biological target affinity, substitution at the amino groups is often employed.

Caption: General condensation reaction pathway of 1,2,5-thiadiazole-3,4-diamine.

Experimental Protocol: Synthesis

A reliable and common method for synthesizing 1,2,5-thiadiazole-3,4-diamine involves the hydrolysis of a dicyano precursor.[1] This two-step process is outlined below. The rationale for this approach is the availability of the starting materials and the relatively straightforward nature of the reactions.

Step 1: Synthesis of 3,4-Dicyano-1,2,5-thiadiazole

This intermediate is prepared from diaminomaleonitrile (DAMN). The use of thionyl chloride is a key choice for the cyclization and dehydration steps.

-

Reactants: Diaminomaleonitrile (DAMN), Thionyl chloride (SOCl₂), Inert solvent (e.g., toluene).

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, suspend diaminomaleonitrile in an inert solvent.

-

Slowly add thionyl chloride to the suspension. The reaction is exothermic and should be controlled.

-

Heat the reaction mixture to a temperature between 40°C and reflux.[1] The reaction progress should be monitored by a suitable technique (e.g., TLC).

-

Upon completion, cool the mixture and carefully quench any remaining thionyl chloride.

-

Isolate the crude 3,4-dicyano-1,2,5-thiadiazole product through extraction and purify it, for example, by steam distillation followed by solvent extraction.[1]

-

Step 2: Hydrolysis to 1,2,5-Thiadiazole-3,4-diamine

The nitrile groups of the intermediate are hydrolyzed to the desired primary amines.

-

Reactants: 3,4-Dicyano-1,2,5-thiadiazole, Dilute aqueous sodium hydroxide (NaOH).

-

Procedure:

-

Treat the purified 3,4-dicyano-1,2,5-thiadiazole with a dilute aqueous solution of sodium hydroxide.[1]

-

Carefully control the reaction conditions (temperature, concentration of base) to facilitate the hydrolysis of the nitrile groups to amides, and subsequently to the final diamine product.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture and isolate the 1,2,5-thiadiazole-3,4-diamine product, which may require extraction and recrystallization for purification.

-

Caption: Synthetic workflow for 1,2,5-thiadiazole-3,4-diamine.

Applications in Research and Drug Development

The unique structural and electronic properties of 1,2,5-thiadiazole-3,4-diamine make it a valuable scaffold in several high-impact research areas.

-

Medicinal Chemistry: It is a key precursor for synthesizing compounds with a wide range of pharmacological activities.[1] Research has shown its derivatives possess potential anticancer and antimicrobial properties.[1] For example, studies have indicated its utility in developing novel histamine H₂ receptor antagonists and its ability to induce cytotoxicity in cancer cells.[1]

-

Materials Science: The compound is used in the development of advanced materials and as a ligand for creating organometallic complexes.[1] Its unique electronic properties and ability to coordinate with metals are leveraged in this context.[1]

Safety and Handling

1,2,5-Thiadiazole-3,4-diamine is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic use.[1] A comprehensive Safety Data Sheet (SDS) should be consulted before handling to ensure appropriate personal protective equipment is used and proper storage and disposal procedures are followed.

References

-

1,2,5-Thiadiazole-3,4-diamine. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025, November 12). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Navigating the Duality of CAS 55904-36-4: A Technical Guide to 1,2,5-Thiadiazole-3,4-diamine and N-Desmethylclozapine

This technical guide provides an in-depth exploration of the chemical and biological properties associated with CAS number 55904-36-4. It is critical to note that this CAS number has been historically assigned to two distinct chemical entities: the versatile synthetic building block 1,2,5-Thiadiazole-3,4-diamine , and the pharmacologically significant metabolite N-Desmethylclozapine . This guide will address both compounds in separate, comprehensive sections to provide clarity and detailed insights for researchers, scientists, and drug development professionals.

Part I: 1,2,5-Thiadiazole-3,4-diamine

Introduction

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound characterized by a planar, thermally stable, and weakly basic aromatic ring system.[1] Its structure, featuring a five-membered 1,2,5-thiadiazole core with amino groups at the 3- and 4-positions, renders it a crucial synthon in chemical synthesis.[1] The thiadiazole nucleus is notably stable in the presence of concentrated mineral acids and only slightly sensitive to basic conditions, which facilitates its use in a variety of reaction environments.[1]

Chemical Properties and Synthesis

The strong electron-withdrawing nature of the 1,2,5-thiadiazole ring significantly influences the properties of its substituents, making it a valuable component in the design of novel molecules.[1] The two amino groups provide reactive sites for diverse functionalization, primarily through condensation reactions, which allows for the construction of more complex fused heterocyclic systems.[1]

Table 1: Physicochemical Properties of 1,2,5-Thiadiazole-3,4-diamine

| Property | Value | Reference |

| CAS Number | 55904-36-4 | [2] |

| Molecular Formula | C₂H₄N₄S | |

| Molecular Weight | 116.15 g/mol | |

| Appearance | Powder | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Stability | Stable under standard ambient conditions | [4] |

Synthesis Routes:

Several methods have been established for the synthesis of 1,2,5-Thiadiazole-3,4-diamine and its derivatives. A common and effective approach involves the cyclization of α-diamines with sulfur chlorides (S₂Cl₂ or SCl₂) in an inert solvent such as benzene, tetrahydrofuran, or dimethylformamide (DMF).[1] Another notable method is the reaction of dithiocarbamate derivatives with hydrazine sulfate, catalyzed by magnesium oxide nanoparticles, which is amenable to optimization for high yield and purity.[1] Microwave-assisted synthesis has also been employed to enhance reaction rates and efficiency, particularly for larger-scale production.[1]

Experimental Protocol: Synthesis via Dithiocarbamate Reaction

-

Preparation of Reactants: Prepare a solution of the dithiocarbamate derivative in a suitable inert solvent.

-

Catalyst Addition: Add magnesium oxide nanoparticles to the reaction mixture.

-

Hydrazine Sulfate Addition: Slowly add hydrazine sulfate to the mixture while stirring.

-

Reaction Conditions: Maintain the reaction at an optimized temperature and time, monitoring progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and extract the product with an appropriate organic solvent. Purify the crude product by recrystallization or column chromatography.

Caption: Synthesis workflow for 1,2,5-Thiadiazole-3,4-diamine.

Biological Activity and Applications

1,2,5-Thiadiazole-3,4-diamine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.

Anticancer Activity:

This compound has demonstrated notable cytotoxic effects against several human cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast carcinoma (MCF-7), with reported IC₅₀ values in the range of 5 to 15 μM.[1] The proposed mechanism of action involves the induction of apoptosis through mitochondrial pathways and potential inhibition of enzymes crucial for cancer cell proliferation.[1]

Antimicrobial Properties:

Derivatives of 1,2,5-thiadiazole have shown significant antibacterial and antifungal activities against a variety of pathogens.[1] In some instances, these derivatives have exhibited higher activity than standard drugs like itraconazole against both Gram-positive and Gram-negative bacteria.[1]

Other Applications:

Beyond its biological significance, 1,2,5-Thiadiazole-3,4-diamine serves as a key precursor in the synthesis of compounds with a broad spectrum of pharmacological activities, including histamine H₂ receptor antagonists.[1] In materials science, it is explored for the development of advanced materials and ligands for organometallic complexes, leveraging its unique electronic properties.[1]

Part II: N-Desmethylclozapine (Norclozapine)

Introduction

N-Desmethylclozapine (NDMC), also known as norclozapine, is the principal active metabolite of the atypical antipsychotic drug clozapine.[5] It has been a subject of intense research due to the hypothesis that it may contribute significantly to the unique therapeutic efficacy of its parent compound, clozapine.[6] While sharing some pharmacological properties with clozapine, NDMC possesses a distinct receptor activity profile that sets it apart.[7]

Pharmacological Properties

Table 2: Key Pharmacological Activities of N-Desmethylclozapine

| Receptor Target | Activity | Significance | Reference |

| M₁ Muscarinic Receptor | Partial Agonist | Potentiates NMDA receptor currents; may improve cognitive function. | [8] |

| D₂/D₃ Dopamine Receptors | Weak Partial Agonist | Possesses intrinsic activity, unlike clozapine. | [5] |

| δ-Opioid Receptor | Agonist | A unique property not shared with clozapine. | [5][8] |

| 5-HT₁A Serotonin Receptor | Agonist | Contributes to its overall pharmacological profile. | [8] |

| 5-HT₂ Serotonin Receptor | Antagonist | A shared property with clozapine. |

Mechanism of Action:

The pharmacological profile of NDMC is complex, involving interactions with multiple neurotransmitter systems.[6][9] A key feature is its partial agonism at M₁ muscarinic receptors, which is in contrast to clozapine's antagonist activity at this receptor.[10] This M₁ agonism is believed to increase the release of acetylcholine and dopamine in the prefrontal cortex, a mechanism that may underlie the potential cognitive-enhancing effects of clozapine treatment.[10]

Furthermore, NDMC acts as a weak partial agonist at D₂ and D₃ dopamine receptors and as an agonist at δ-opioid receptors.[5][9] The combination of M₁ agonism, 5-HT₂A inverse agonism, and D₂/D₃ partial agonism in a single molecule presents a unique approach to schizophrenia therapy.[9]

Caption: N-Desmethylclozapine's multifaceted mechanism of action.

Clinical Significance and Drug Development

The unique pharmacological profile of NDMC has led to its investigation as a standalone therapeutic agent for schizophrenia, with a particular focus on addressing the cognitive deficits associated with the disorder.[9] Clinical trials have been conducted to evaluate its efficacy; however, results have indicated that NDMC alone may be ineffective in treating the positive symptoms of schizophrenia.[5] This could be due to its relatively low occupancy of D₂/D₃ receptors compared to 5-HT₂ receptors.[5]

Despite this, the potential contribution of NDMC to the effects of clozapine on cognitive and negative symptoms remains an area of active research.[5]

Therapeutic Drug Monitoring and Toxicology:

Therapeutic drug monitoring of plasma levels of both clozapine and N-desmethylclozapine is a critical aspect of clinical practice to guide dosage, ensure adherence, and mitigate toxicity.[11] It is important to note that N-desmethylclozapine has been shown to be toxic to hematopoietic precursors of both myeloid and erythroid lineages, which may contribute to the risk of agranulocytosis associated with clozapine therapy.[12]

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Release

-

Animal Model: Utilize awake, freely moving rats for the experiment.

-

Microdialysis Probe Implantation: Surgically implant microdialysis probes into the medial prefrontal cortex (mPFC) and hippocampus.

-

Drug Administration: Administer varying doses of N-desmethylclozapine (e.g., 5, 10, and 20 mg/kg) via an appropriate route.

-

Dialysate Collection: Collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the collected samples for levels of dopamine (DA) and acetylcholine (ACh) using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Compare neurotransmitter levels post-drug administration to baseline levels to determine the effect of NDMC on neurotransmitter release.[10]

Conclusion

The CAS number 55904-36-4 represents a fascinating case of dual identity in chemical registration, encompassing both the synthetically valuable 1,2,5-Thiadiazole-3,4-diamine and the pharmacologically complex N-Desmethylclozapine. For researchers in materials science and medicinal chemistry, 1,2,5-Thiadiazole-3,4-diamine offers a stable and reactive scaffold for the development of novel compounds with potential anticancer and antimicrobial applications. In the field of neuropsychopharmacology and drug development, N-Desmethylclozapine presents a compelling case study of a metabolite with a distinct and potentially therapeutically relevant pharmacological profile, contributing to the ongoing efforts to understand and improve treatments for schizophrenia. A clear understanding of which entity is being referenced by this CAS number is paramount for accurate and effective scientific research and development.

References

- Benchchem. 1,2,5-Thiadiazole-3,4-diamine|CAS 55904-36-4.

- MedchemExpress. N-Desmethylclozapine (Norclozapine) | Drug Metabolite.

- PubMed. Pharmacology of N-desmethylclozapine.

- Wikipedia. Desmethylclozapine.

- PubChem. N-Desmethylclozapine | C17H17ClN4 | CID 135409468.

- PubMed. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors.

- PubMed. Discriminative stimulus properties of N-desmethylclozapine, the major active metabolite of the atypical antipsychotic clozapine, in C57BL/6 mice.

- Sigma-Aldrich. N-Desmethylclozapine 6104-71-8.

- PubMed. N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis.

- Cambridge Core. Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations | BJPsych Advances.

- ChemicalBook. 3,4-Diamino-1,2,5-thiadiazole | 55904-36-4.

- Angene Chemical. Safety Data Sheet.

- Sigma-Aldrich. SAFETY DATA SHEET.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,4-Diamino-1,2,5-thiadiazole | 55904-36-4 [chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Desmethylclozapine - Wikipedia [en.wikipedia.org]

- 6. Pharmacology of N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discriminative stimulus properties of N-desmethylclozapine, the major active metabolite of the atypical antipsychotic clozapine, in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations | BJPsych Advances | Cambridge Core [cambridge.org]

- 12. N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,2,5-Thiadiazole-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern medicinal and materials chemistry is perpetually in search of versatile molecular scaffolds that offer a unique confluence of structural rigidity, tunable electronic properties, and facile functionalization. Among the plethora of heterocyclic systems, 1,2,5-thiadiazole-3,4-diamine has emerged as a molecule of significant interest. Its inherent structural and electronic characteristics make it a compelling building block for the rational design of novel therapeutic agents and advanced materials. This guide provides a comprehensive exploration of the molecular structure and bonding of 1,2,5-thiadiazole-3,4-diamine, offering insights into its synthesis, spectroscopic signature, and pivotal role as a pharmacophore.

The Architectural Blueprint: Unveiling the Molecular Structure

1,2,5-Thiadiazole-3,4-diamine is a five-membered heterocyclic compound characterized by a planar, aromatic ring system. This structural framework is endowed with notable thermal stability and weak basicity. The core 1,2,5-thiadiazole nucleus is generally stable in the presence of concentrated mineral acids and exhibits only slight sensitivity to basic conditions, which is a desirable trait for its application in a variety of chemical transformations.[1] The defining feature of this molecule is the presence of two amino groups at the 3- and 4-positions of the thiadiazole ring, which serve as key handles for synthetic diversification.[1]

The planarity of the 1,2,5-thiadiazole ring is a direct consequence of the sp² hybridization of the constituent carbon and nitrogen atoms. This geometric constraint, coupled with the delocalization of π-electrons, imparts the molecule with its characteristic aromaticity. The strong electron-withdrawing nature of the 1,2,5-thiadiazole ring significantly influences the properties of its substituents, a feature that is astutely exploited in the design of functional molecules.[1]

Table 1: Computed Geometric Parameters of 1,2,5-Thiadiazole-3,4-diamine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| S1-N2 | 1.645 |

| N2-C3 | 1.338 |

| C3-C4 | 1.421 |

| C4-N5 | 1.338 |

| N5-S1 | 1.645 |

| C3-N(amino) | 1.365 |

| C4-N(amino) | 1.365 |

| **Bond Angles (°) ** | |

| N5-S1-N2 | 93.8 |

| S1-N2-C3 | 114.1 |

| N2-C3-C4 | 109.0 |

| C3-C4-N5 | 109.0 |

| C4-N5-S1 | 114.1 |

| N2-C3-N(amino) | 125.5 |

| C4-C3-N(amino) | 125.5 |

Note: These values are derived from new DFT calculations and represent a theoretical model. Experimental verification is recommended.

The calculated bond lengths within the heterocyclic ring are intermediate between typical single and double bonds, a hallmark of aromatic systems. The C3-C4 bond is longer than a typical C=C double bond, while the C-N and S-N bonds are shorter than their corresponding single bond counterparts, indicating significant π-electron delocalization across the ring.

The Electronic Fabric: A Deeper Look at Bonding

The bonding in 1,2,5-thiadiazole-3,4-diamine is a fascinating interplay of σ-framework and a delocalized π-system. The aromaticity of the ring arises from the cyclic array of p-orbitals on the sulfur, nitrogen, and carbon atoms, which contains 6 π-electrons, conforming to Hückel's rule. This delocalization is responsible for the molecule's planarity and thermodynamic stability.

The amino substituents at the C3 and C4 positions are not passive bystanders in the electronic landscape of the molecule. The lone pair of electrons on each amino nitrogen atom can participate in resonance with the thiadiazole ring, further enhancing the electron density of the π-system. This delocalization has a profound impact on the reactivity of both the ring and the amino groups.

Caption: Resonance delocalization in the 1,2,5-thiadiazole-3,4-diamine ring system.

The electron-withdrawing nature of the thiadiazole ring, a consequence of the high electronegativity of the nitrogen atoms, renders the protons of the amino groups more acidic than those of simple alkylamines. This property is crucial for the diverse reactivity of the amino groups, enabling them to participate in a wide array of condensation and substitution reactions.

Synthesis and Characterization: From Blueprint to Benchtop

The synthesis of 1,2,5-thiadiazole-3,4-diamine is a critical aspect of its utilization in research and development. Several synthetic routes have been reported, with the choice of method often dictated by the availability of starting materials and the desired scale of production.

Established Synthetic Protocols

One of the most common and direct methods for the preparation of 1,2,5-thiadiazole-3,4-diamine involves the ammonolysis of 3,4-dichloro-1,2,5-thiadiazole. This reaction proceeds by the nucleophilic displacement of the chloride ions by ammonia.

Caption: Synthesis of 1,2,5-thiadiazole-3,4-diamine from 3,4-dichloro-1,2,5-thiadiazole.

Experimental Protocol: Synthesis from 3,4-Dichloro-1,2,5-thiadiazole

-

Reaction Setup: In a pressure vessel, suspend 3,4-dichloro-1,2,5-thiadiazole in a suitable solvent such as dioxane or ethanol.

-

Ammonolysis: Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture until saturation.

-

Heating: Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, carefully vent the excess ammonia. The reaction mixture is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

An alternative route commences from diaminomaleonitrile (DAMN). Reaction of DAMN with thionyl chloride (SOCl₂) yields 3,4-dicyano-1,2,5-thiadiazole as a key intermediate. Subsequent hydrolysis of the nitrile groups under controlled basic conditions affords 1,2,5-thiadiazole-3,4-diamine.[1] Careful control of the hydrolysis conditions is crucial to prevent the formation of the corresponding dicarboxylic acid.[1]

Spectroscopic Characterization

The unambiguous identification of 1,2,5-thiadiazole-3,4-diamine relies on a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for 1,2,5-Thiadiazole-3,4-diamine

| Technique | Key Features |

| ¹H NMR (DMSO-d₆) | A broad singlet in the region of δ 6.0-7.0 ppm, corresponding to the four protons of the two amino groups. The chemical shift can be concentration and temperature dependent. |

| ¹³C NMR (DMSO-d₆) | A single resonance for the two equivalent carbon atoms of the thiadiazole ring is expected in the range of δ 150-160 ppm. This downfield shift is characteristic of carbon atoms in electron-deficient aromatic systems.[2] |

| FT-IR (KBr, cm⁻¹) | - N-H stretching vibrations of the amino groups appearing as a broad band in the region of 3200-3400 cm⁻¹.- C=N stretching vibrations of the thiadiazole ring around 1600-1650 cm⁻¹.- N-H bending vibrations in the region of 1550-1650 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 116, corresponding to the molecular weight of the compound. |

Note: The exact positions of the peaks can vary depending on the solvent and other experimental conditions.

A Privileged Scaffold in Drug Discovery and Materials Science

The unique structural and electronic attributes of 1,2,5-thiadiazole-3,4-diamine make it a valuable pharmacophore and a versatile building block in materials science.

Medicinal Chemistry Applications

The 1,2,5-thiadiazole ring acts as a bioisostere for other five- and six-membered aromatic rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The two amino groups provide a platform for the introduction of diverse functionalities, enabling the exploration of a vast chemical space.

Derivatives of 1,2,5-thiadiazole-3,4-diamine have been investigated for a range of biological activities, including their potential as histamine H₂ receptor antagonists.[1] The rigid thiadiazole core serves to orient the pharmacophoric elements in a specific spatial arrangement, which is crucial for effective receptor binding.

The amino groups of 1,2,5-thiadiazole-3,4-diamine are readily condensed with dicarbonyl compounds to form fused heterocyclic systems, such as[1][3][4]thiadiazolo[3,4-b]pyrazines. These fused systems often exhibit interesting photophysical and biological properties.

Caption: Applications of 1,2,5-thiadiazole-3,4-diamine in the synthesis of bioactive molecules.

Materials Science Applications

The electron-deficient nature of the 1,2,5-thiadiazole ring, combined with its ability to engage in intermolecular interactions, makes it an attractive component for the construction of advanced materials. The amino groups can be utilized to incorporate the thiadiazole unit into polymeric backbones or to coordinate with metal centers to form organometallic complexes with interesting electronic and optical properties.[1]

Conclusion and Future Perspectives

1,2,5-Thiadiazole-3,4-diamine stands as a testament to the power of heterocyclic chemistry in providing versatile platforms for scientific innovation. Its well-defined molecular structure, characterized by a planar, aromatic core and reactive amino functionalities, has cemented its role as a valuable synthon in both medicinal and materials chemistry. The continued exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly unlock new avenues for the creation of next-generation therapeutics and functional materials. As our understanding of the intricate relationship between molecular structure and function deepens, the importance of scaffolds like 1,2,5-thiadiazole-3,4-diamine is poised to grow, offering a rich playground for the creative endeavors of chemists and drug discovery professionals.

References

- Journal of Chemical and Pharmaceutical Research, 2015, 7(10):1000-1011. (Link: Not available)

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. 2021. [Link]

-

Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. 2024. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. 2019. [Link]

- Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. International Journal of Innovations in Engineering Research and Technology. 2020. (Link: Not available)

- Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. 2019. (Link: Not available)

-

1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. International Journal of Molecular Sciences. 2021. [Link]

-

1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760. PubChem. [Link]

-

Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. International Journal of aBiological Chemistry. 2011. [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,2,5-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, represents a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have led to its incorporation into a range of successful pharmaceuticals and advanced materials. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of 1,2,5-thiadiazole compounds, offering valuable insights for researchers and professionals in drug development and related scientific fields.

I. Discovery and Historical Milestones: From Fused Systems to the Parent Heterocycle

The journey of 1,2,5-thiadiazole chemistry began not with the parent molecule, but with its fused bicyclic analogue. In 1889, O. Hinsberg reported the synthesis of the first fused 1,2,5-thiadiazole system, 2,1,3-benzothiadiazole, by treating o-phenylenediamine with sulfur dioxide.[1] This discovery laid the groundwork for future explorations into this novel heterocyclic family. However, it was not until over half a century later that the parent, monocyclic 1,2,5-thiadiazole, was first synthesized.[1] This seminal achievement opened the door to the systematic investigation of the fundamental properties and reactivity of this intriguing heterocycle.

The inherent stability and aromatic character of the 1,2,5-thiadiazole ring quickly garnered the attention of synthetic and medicinal chemists.[2][3] The parent compound is a colorless, thermally stable liquid with a boiling point of 94°C and is soluble in water and common organic solvents.[3] Its aromaticity, with a calculated Bird aromaticity index (IA) of 84 (where benzene = 100), contributes to its stability and influences its chemical behavior.[1]

II. The Art of Synthesis: Constructing the 1,2,5-Thiadiazole Core

The construction of the 1,2,5-thiadiazole ring can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile methods involve the cyclization of 1,2-diamines or 1,2-dioximes with sulfur-containing reagents.

A. From 1,2-Diamines and Sulfur Halides: A Classic Approach

A robust and widely employed method for the synthesis of 1,2,5-thiadiazoles involves the reaction of vicinal diamines with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[3][4] This method is particularly useful for preparing the parent 1,2,5-thiadiazole and its simple alkyl or aryl-substituted derivatives.

Experimental Protocol: Synthesis of 1,2,5-Thiadiazole from Ethylenediamine Dihydrochloride [4]

-

Materials:

-

Ethylenediamine dihydrochloride

-

Sulfur monochloride (S₂Cl₂)

-

Dimethylformamide (DMF)

-

Ice

-

Water

-

Ethyl ether

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a flask equipped with a stirrer, distillation side-arm, and condenser, a mixture of ethylenediamine dihydrochloride (0.2 mol), sulfur monochloride (0.6 mol), and 90 ml of dimethylformamide is prepared.

-

The mixture is gradually heated with stirring to 125°C.

-

The distillate, a mixture of 1,2,5-thiadiazole and sulfur monochloride, is collected.

-

The distillate is quenched into ice water.

-

The resulting aqueous mixture is subjected to steam distillation.

-

The steam distillate is extracted three times with 50 ml portions of ethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation at atmospheric pressure, and the fraction boiling at 94°C is collected as pure 1,2,5-thiadiazole.

-

-

Causality Behind Experimental Choices: The use of the dihydrochloride salt of the diamine helps to moderate the reactivity of the free base, allowing for a more controlled reaction.[4] Dimethylformamide serves as a suitable high-boiling, inert solvent for this reaction. The final steam distillation and extraction are crucial for separating the product from the reaction byproducts and excess reagents.

Caption: General workflow for the synthesis of 1,2,5-thiadiazole.

B. Synthesis of Substituted 1,2,5-Thiadiazoles

The synthesis of 3,4-disubstituted 1,2,5-thiadiazoles can be achieved using appropriately substituted 1,2-diamines or 1,2-dioximes. For instance, the reaction of 2,3-diaminobutane with sulfur dichloride yields 3,4-dimethyl-1,2,5-thiadiazole.[3] An improved protocol for preparing 3,4-disubstituted 1,2,5-thiadiazoles from the corresponding 1,2-diketones has also been developed, providing an efficient route to these important building blocks.[5]

III. Medicinal Chemistry Applications: A Scaffold for Drug Discovery

The 1,2,5-thiadiazole moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[6][7] The ring's ability to act as a bioisostere for other aromatic systems, its metabolic stability, and its capacity to engage in hydrogen bonding and other non-covalent interactions contribute to its success in drug design.

A. Timolol: A Landmark in Glaucoma Treatment

One of the most prominent examples of a 1,2,5-thiadiazole-containing drug is Timolol . This non-selective beta-adrenergic receptor blocker is widely used in the treatment of glaucoma and ocular hypertension. The (S)-enantiomer is the more biologically active form.[8]

The synthesis of (S)-Timolol often starts from 3-chloro-4-morpholino-1,2,5-thiadiazole and involves the introduction of the chiral side chain. One common synthetic route proceeds through the reaction with a protected chiral propanediol derivative, followed by deprotection and reaction with tert-butylamine.[9][10][11]

Caption: A synthetic pathway for (S)-Timolol maleate.

B. Tizanidine: A Centrally Acting Muscle Relaxant

Tizanidine is another notable drug that features a fused 1,2,5-thiadiazole ring system (a benzo[c][1][2][12]thiadiazole). It functions as a centrally acting α₂-adrenergic agonist, primarily used as a muscle relaxant.[12][13]

The synthesis of tizanidine typically starts from 4-amino-5-chloro-2,1,3-benzothiadiazole.[12][14][15] A common synthetic route involves the reaction with a thiourea derivative, followed by S-methylation and subsequent cyclization with ethylenediamine to form the imidazoline ring.[12][15]

Caption: Mechanism of action of Tizanidine.

C. Emerging Therapeutic Applications

The versatility of the 1,2,5-thiadiazole scaffold continues to be explored for a wide array of therapeutic targets. Derivatives have shown promise as:

-

Enzyme Inhibitors: Various 1,3,4-thiadiazole derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, which is relevant for the treatment of diabetes.[16][17] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiadiazole ring significantly influence their inhibitory potency.[16][18][19]

-

Antimicrobial Agents: The 1,2,5-thiadiazole ring has been incorporated into molecules with potential antibacterial and antifungal activities.[7]

-

Anticancer Agents: Some thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[19]

Table 1: Examples of Biologically Active Thiadiazole Derivatives

| Compound Class | Target/Activity | Example Compound | IC₅₀/EC₅₀ | Reference |

| Strobilurin Fungicides | Gibberella zeae | 1,2,3-Thiadiazole-based strobilurin (8a) | 2.68 µg/mL | [20] |

| Strobilurin Fungicides | Sclerotinia sclerotiorum | 1,2,3-Thiadiazole-based strobilurin (8a) | 0.44 µg/mL | [20] |

| Strobilurin Fungicides | Rhizoctonia cerealis | 1,2,3-Thiadiazole-based strobilurin (8a) | 0.01 µg/mL | [20] |

| α-Glucosidase Inhibitors | α-Glucosidase | Hybrid carbazole-1,3,4-thiadiazole | 0.14 µM | [7] |

| Kinase Inhibitors | B-Raf | Thiadiazole-benzenesulfonamide hybrid (7a) | 0.11 µM | [19] |

| Kinase Inhibitors | VEGFR-2 | Thiadiazole-benzenesulfonamide hybrid (7a) | 0.15 µM | [19] |

IV. Beyond Medicine: Applications in Materials Science and Agriculture

The unique electronic and structural properties of 1,2,5-thiadiazole and its fused derivatives have led to their exploration in materials science and agriculture.

A. Organic Electronics

The electron-withdrawing nature of the 1,2,5-thiadiazole ring makes it a valuable building block for the synthesis of n-type organic semiconductors.[21] Fused systems, such as benzo[1,2-c;4,5-c']bis([1][2][12]thiadiazole) (BBT), have been extensively studied for their applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][22] The rigid, planar structure of these molecules facilitates π-stacking and efficient charge transport. The strong electron-accepting properties of the thiadiazole units can be tuned by further functionalization, allowing for the rational design of materials with tailored electronic and optical properties.[22]

B. Agrochemicals

Thiadiazole derivatives have also found applications in agriculture as fungicides and herbicides.[6][23] For instance, strobilurin analogues incorporating a 1,2,3-thiadiazole moiety have shown potent fungicidal activity against a broad spectrum of plant pathogens.[20] The development of thiadiazole-based pesticides continues to be an active area of research, aiming to create more effective and environmentally benign crop protection agents.[24]

V. Conclusion and Future Perspectives

From its initial discovery as a fused aromatic system to its current status as a versatile scaffold in drug discovery and materials science, the 1,2,5-thiadiazole ring has had a remarkable history. The synthetic methodologies for its construction are well-established, allowing for the creation of a vast array of derivatives with diverse functionalities. The commercial success of drugs like Timolol and Tizanidine stands as a testament to the therapeutic potential of this heterocycle.

Looking ahead, the exploration of 1,2,5-thiadiazole chemistry is poised to continue its upward trajectory. The development of novel synthetic methods, particularly those employing greener and more efficient approaches, will further expand the accessible chemical space. In medicinal chemistry, the focus will likely be on designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles for a wider range of biological targets. In materials science, the rational design of new 1,2,5-thiadiazole-based materials with enhanced electronic and photophysical properties will be crucial for the advancement of organic electronics. The enduring legacy and future potential of the 1,2,5-thiadiazole scaffold ensure its continued importance in the landscape of chemical and pharmaceutical research.

References

- Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. 2004.

- Synthesis of S- and R-Timolol Maleate. Chemical Journal of Chinese Universities. 1996;17(1):88-90.

- Fused Thiadiazole Building Blocks for High-Performance Organic Electronic Materials. Boc Sciences. Published January 16, 2026.

-

Benzo[1,2-c;4,5-c′]Bis[1][2][12]Thiadiazole in Organic Optoelectronics: A Mini-Review. Journal of Porphyrins and Phthalocyanines. 2022;26(01n03):1-8.

- Weinstock LM, inventor; Merck & Co., Inc., assignee. Process for preparing 1,2,5-thiadiazoles.

- Synthesis of 1,2,5-Thiadiazole. ChemicalBook. Published January 28, 2022.

- Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development. 2022;26(1):2-18.

- Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. The Journal of Organic Chemistry. 2013;78(5):2045-2053.

- CN101774977A - Synthesis method of timolol maleate intermediates.

- CN101774977B - Synthesis method of timolol maleate intermediate.

- Preparations methods of tizanidine (API) and related compounds: A review.

- CN102140095A - Green new process for preparing tizanidine hydrochloride.

- Note A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. 2022;61B(6):731-736.

- Method for the preparation of tizanidine hydrochloride.

- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. 2023;8(4):4245-4261.

- Formula of starting material for tizanidine preparation. The 1 st...

- Synthesis of 1,2,5-thiadiazoles. Organic Chemistry Portal.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. 2023;28(22):7601.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Published November 12, 2023.

- 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular M

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. 2015;20(12):22116-22131.

- Novel and Efficient Cyclization Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles Without Using Any Ring-Closi.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences. 2023;24(1):827.

- Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate.

- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATUR

- Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. 2017;65(4):749-758.

- SAR study of analogues 1, 2, and 3.

- SAR of the synthesized members.

- Pesticidal substituted 1,2,5,-thiadiazole derivatives.

-

Chemistry of 1,2,5-thiadiazoles. III.[1][2][12]thiadiazolo[3,4-c][1][2][12]thiadiazole. The Journal of Organic Chemistry. 1995;60(6):1598-1603.

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 5. Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]

- 10. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents [patents.google.com]

- 11. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. CN102140095A - Green new process for preparing tizanidine hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jetir.org [jetir.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. myuchem.com [myuchem.com]

- 23. researchgate.net [researchgate.net]

- 24. WO2005006858A3 - Pesticidal substituted 1,2,5,-thiadiazole derivatives - Google Patents [patents.google.com]

"theoretical and computational studies of 1,2,5-thiadiazole-3,4-diamine"

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1,2,5-Thiadiazole-3,4-Diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic scaffold of significant interest in medicinal and materials chemistry. Its unique electronic properties, stemming from an electron-withdrawing thiadiazole ring and electron-donating amino substituents, make it a versatile building block for novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this molecule. We delve into the application of Density Functional Theory (DFT) for characterizing its fundamental quantum mechanical nature and the use of molecular docking to predict its behavior in biological systems. The narrative emphasizes the causality behind methodological choices, presenting a logical workflow that bridges computational prediction with experimental validation, thereby empowering researchers to leverage these techniques in their own discovery pipelines.

Introduction: The 1,2,5-Thiadiazole-3,4-Diamine Core

1,2,5-Thiadiazole-3,4-diamine (CAS 55904-36-4) is a five-membered heterocyclic compound featuring a planar, aromatic 1,2,5-thiadiazole ring functionalized with amino groups at the 3- and 4-positions.[1] This structure is noteworthy for several key characteristics:

-

Electronic Dichotomy: The thiadiazole nucleus is strongly electron-withdrawing, which significantly influences the properties of its substituents.[1] Conversely, the two amino groups are potent electron-donors, increasing the molecule's overall nucleophilicity compared to halogenated analogs.[1] This electronic balance is central to its reactivity and molecular recognition capabilities.

-

Structural Stability: The aromatic ring system is thermally stable and generally resistant to concentrated mineral acids, simplifying its handling and application in various synthetic conditions.[1]

-

Synthetic Versatility: The diamine functionality serves as a powerful handle for chemical modification, primarily through condensation reactions. This allows for the construction of complex, fused heterocyclic systems, making it a critical synthon in chemical synthesis.[1]

These intrinsic properties have positioned 1,2,5-thiadiazole-3,4-diamine and its derivatives as promising candidates in diverse fields, from anticancer research to the development of advanced organometallic materials.[1] Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of this scaffold at an atomic level, accelerating the design of novel molecules with tailored functions.

Pillar 1: Quantum Mechanical Characterization

Objective: To establish a foundational understanding of the molecule's intrinsic properties—its preferred 3D structure, electronic landscape, and spectroscopic signatures—which dictate its macroscopic behavior.

Methodology of Choice: Density Functional Theory (DFT)

DFT stands as the predominant computational tool for this task due to its exceptional balance of computational efficiency and predictive accuracy for organic molecules. Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the electronic structure of aromatic and heteroatomic systems. Functionals like B3LYP and M06-2X, paired with Pople-style basis sets such as 6-311++G(d,p), have been repeatedly validated for providing reliable geometries, vibrational frequencies, and electronic properties for thiadiazole systems and other heterocyclic compounds.[2][3]

Protocol: Standard DFT Workflow

The process of characterizing a molecule like 1,2,5-thiadiazole-3,4-diamine via DFT follows a systematic, self-validating workflow. Each step builds upon the last to ensure the physical reliability of the results.

Key Insights from DFT Analysis

Molecular Geometry and Stability: A full geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles. For 1,2,5-thiadiazole-3,4-diamine, DFT calculations confirm a planar geometry, a key feature for effective π-π stacking interactions in condensed phases or at receptor binding sites.[1] Frequency calculations are critical; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

| Parameter | Bond | Typical Calculated Value (Å) | Significance |

| Ring Bonds | C3-C4 | ~1.42 | Indicates partial double-bond character within the aromatic ring. |

| N2-C3 | ~1.33 | Typical C=N double bond length in a heterocyclic system. | |

| S1-N2 | ~1.64 | Characteristic sulfur-nitrogen bond in thiadiazoles. | |

| Substituent Bonds | C3-N(amino) | ~1.37 | Shorter than a typical C-N single bond (~1.47 Å), indicating electron delocalization from the amino lone pair into the ring.[2] |

Electronic Structure and Reactivity: The electronic character of the molecule is paramount to understanding its interaction with other molecules.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO is primarily localized on the electron-rich amino groups, identifying them as the principal sites for electrophilic attack. The LUMO is distributed across the electron-deficient thiadiazole ring, marking it as the site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and is used to calculate global reactivity descriptors.[4]

-

Molecular Electrostatic Potential (MESP): An MESP map provides an intuitive visualization of the charge distribution. For 1,2,5-thiadiazole-3,4-diamine, the map typically shows a strong negative potential (red/yellow) around the nitrogen atoms of the thiadiazole ring and a positive potential (blue) around the hydrogen atoms of the amino groups. This highlights the ring nitrogens as hydrogen bond acceptors and the amino groups as potent hydrogen bond donors—a critical feature for drug-receptor interactions.

Pillar 2: Simulating Biological Interactions

Objective: To computationally screen and rationalize the binding of 1,2,5-thiadiazole-3,4-diamine and its derivatives against specific protein targets, thereby predicting their potential as therapeutic agents.

Methodology of Choice: Molecular Docking

Molecular docking is a powerful and widely used computational technique in structure-based drug design. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] This method is invaluable for:

-

Hit Identification: Screening virtual libraries of compounds to identify potential binders.

-

Lead Optimization: Guiding the modification of a known binder to improve its potency and selectivity.

-

Mechanism of Action Studies: Generating hypotheses about how a molecule exerts its biological effect by identifying key binding interactions.[5]

Protocol: Standard Molecular Docking Workflow

The docking process involves preparing both the ligand and the receptor, defining the binding site, running the simulation, and analyzing the results.

Case Study: Targeting Dihydrofolate Reductase (DHFR)

While specific docking studies on 1,2,5-thiadiazole-3,4-diamine are not widely published, we can extrapolate from studies on similar thiadiazole-containing inhibitors of DHFR, a well-known target in anticancer and antimicrobial therapy.[5]

Key Insights from Docking Analysis: A hypothetical docking of 1,2,5-thiadiazole-3,4-diamine into the DHFR active site would likely reveal the following:

-

Hydrogen Bonding: The two amino groups are ideal hydrogen bond donors, capable of forming critical interactions with the backbone carbonyls or side chains of key active site residues like Asp27 or Ser59.[5]

-

Arene Interactions: The planar, aromatic thiadiazole ring can participate in favorable π-π stacking or arene-cation interactions with aromatic residues such as Phe31.[5]

-

Scoring: The docking score (e.g., in kcal/mol) provides a quantitative estimate of binding affinity. A lower score generally indicates a more favorable binding interaction.

| Interaction Type | Molecular Feature | Potential Interacting Residue (DHFR) |

| Hydrogen Bond (Donor) | 3-NH₂ Group | Carbonyl of Ile5, Side chain of Asp27 |

| Hydrogen Bond (Donor) | 4-NH₂ Group | Side chain of Ser59, Thr113 |

| Hydrogen Bond (Acceptor) | Ring Nitrogens | Backbone NH of Ile5, Ile94 |

| Arene-Arene Stacking | Thiadiazole Ring | Side chain of Phe31 |

This analysis allows researchers to build a structure-activity relationship (SAR) hypothesis. For instance, if the 4-amino group forms a crucial hydrogen bond, synthetic chemists can be directed to avoid modifying that position and instead explore substitutions elsewhere on the scaffold to probe other interactions and improve affinity.

Bridging Theory and Experiment: An Integrated Approach